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Apatinib Profile Overview

Apatinib (also known as Rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor that

selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1] [2]. It is

primarily thought to inhibit angiogenesis in cancer cells by blocking VEGF-mediated endothelial cell

migration and proliferation [1].

The table below summarizes its key characteristics:

Feature Description

Primary Target VEGFR-2 (KDR), a major signal transducer for angiogenesis [1] [3] [2].

Additional
Targets

Mildly inhibits c-Kit and c-SRC tyrosine kinases [1].

Main Mechanism Blocks VEGF/VEGFR2 signaling pathway, suppressing angiogenesis and tumor
growth [2] [4] [5].

Key Pathways
Inhibited

VEGFR2/RAF/MEK/ERK; PI3K/AKT [4] [5].

Approved Use
(China)

Treatment of advanced metastatic gastric carcinoma [1].
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Feature Description

Investigational
Uses

Various solid tumors, including metastatic breast cancer, hepatocellular carcinoma
(HCC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer

(NSCLC) [1] [6] [7].

Experimental Insights into Apatinib's Mechanism

Research studies have detailed how Apatinib exerts its anti-tumor effects at a cellular level. The following

diagram outlines the key signaling pathways inhibited by Apatinib and the consequent cellular effects, based

on experimental evidence.
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Apatinib's Core Mechanism and Cellular Effects. This diagram synthesizes findings from multiple

experimental studies [4] [5].

The effects shown in the diagram are supported by specific experimental data:
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In Cholangiocarcinoma (CCA) Cells: Apatinib (at 100 nM) dramatically suppressed VEGF-mediated

cell migration and invasion. It also significantly decreased the expression of metastasis-associated
proteins like Slug, Snail, and MMP9. These effects were linked to the suppression of the

VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways [4].
In Hepatocellular Carcinoma (HCC) Cells: Apatinib (at 40 µM) inhibited cell proliferation, migration,

and invasion. It also suppressed the epithelial-mesenchymal transition (EMT) by increasing E-
cadherin and α-catenin (epithelial markers) and decreasing N-cadherin and vimentin (mesenchymal

markers). Furthermore, it inhibited angiogenesis in HUVECs, which was associated with the
downregulation of VEGF and VEGFR2 and suppression of the PI3K/AKT signaling pathway [5].

Clinical and Preclinical Efficacy Data

Apatinib has demonstrated activity across various cancer types in clinical and preclinical settings. The table

below consolidates key efficacy data.

Cancer Type
Study Model /
Phase

Key Efficacy Findings

Nasopharyngeal
Carcinoma (NPC)

Phase II Clinical

Trial [8]

ORR: 31.37% (16/51 PR). mPFS: 9 months. mOS: 16

months.

Non-Small Cell Lung
Cancer (NSCLC)

Pilot Clinical Trial

(Combo with
Gefitinib) [7]

Cohort A (500 mg): ORR 80.0%, mPFS 19.2 months.

Cohort B (250 mg): ORR 83.3%, mPFS 13.4 months.

Colorectal Cancer
(CRC)

Preclinical (in
vitro & mouse

xenograft) [6]

Showed antiproliferative, proapoptotic effects, induced
G0/G1 arrest, blocked cell migration/invasion.

Suppressed tumor growth in mouse models.

Neovascular Age-
Related Macular
Degeneration

Preclinical (in

vitro & mouse
model) [9]

Effectively reduced VEGFA and αSMA levels.

Improved laser-induced subretinal hyper-reflective
lesions. Mechanism linked to inhibition of

VEGFR2/STAT3 phosphorylation.
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The lack of data on "VEGFR-2-IN-24" makes a direct comparison challenging. To proceed, you could:

Verify the Compound Identifier: Ensure that "VEGFR-2-IN-24" is the correct and complete chemical
name. It's possible this is an internal compound code from a specific pharmaceutical company or

research institution rather than a generic name.
Consult Specialized Databases: Search for the compound in commercial chemical and

pharmaceutical databases (e.g., Clarivate Integrity, Citeline, GVK BIO) or the patent literature, which
often contain data on early-stage research compounds not published in journals.

Re-evaluate Your Search: If you are able to find more specific details about VEGFR-2-IN-24 (such
as its chemical structure or the organization developing it), this would significantly aid in locating

relevant potency data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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